2,3-二溴丙基异硫氰酸酯

描述

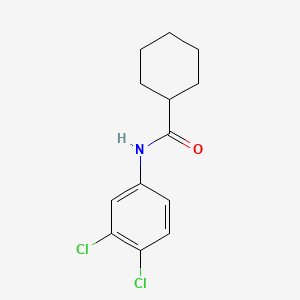

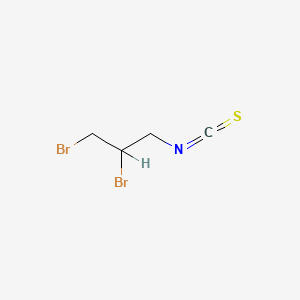

2,3-Dibromopropyl isothiocyanate (2,3-DBPTC) is a synthetic organic compound with a variety of applications in scientific research. It is a brominated isothiocyanate, a type of organic compound derived from thiocyanic acid, and is a colorless, volatile liquid with a molecular weight of 270.2 g/mol. 2,3-DBPTC has been used in a range of studies, including studies of the synthesis of new compounds, the mechanism of action of certain compounds, and the biochemical and physiological effects of certain compounds. Additionally, possible future directions for 2,3-DBPTC research will be discussed.

科学研究应用

1. 水中串联反应

- 应用: 2,3-二溴丙基异硫氰酸酯(DBPI)与水中的2-氨基噻吩或2-氨基苯酚进行串联反应。这个过程导致结构上和药用上重要的2-氨基苯并噻唑和2-氨基苯并噁唑的高效合成。

- 优势: 这种方法具有高效率、环境友好的溶剂使用和简单的实验程序等优点。

- 来源: (Zhang et al., 2011)。

2. 双模成像剂的合成

- 应用: DBPI参与合成bodipy-DOTA及其In(III)、Ga(III)和Cu(II)配合物。这些被用作双模成像的探针,实现光学和核成像。

- 来源: (Bernhard et al., 2010)。

3. 丝裂素实时监测

- 应用: 合成了DBPI功能化的四苯乙烯用作荧光生物探针。这种生物探针对线粒体特异性,由于其高特异性和光稳定性,可以实时监测丝裂素。

- 来源: (Zhang et al., 2015)。

4. 抗癌化学保护

- 应用: 像DBPI这样的异硫氰酸酯在癌症化学保护方面显示出潜力。它们已在动物模型中研究其对致癌作用的影响,可能通过诱导第2期酶和影响转录因子等机制。

- 来源: (Dinkova-Kostova, 2013)。

5. 对抗MRSA的抗菌活性

- 应用: 从DBPI衍生的异硫氰酸酯对耐甲氧西林金黄色葡萄球菌(MRSA)表现出显著的抗菌活性。它们为解决这种具有挑战性的细菌感染提供了一个潜在途径。

- 来源: (Dias et al., 2014)。

安全和危害

2,3-Dibromopropyl isothiocyanate may cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also has the potential to bioaccumulate in the food chain of living organisms .

未来方向

作用机制

- TBC acts as a flame retardant by blocking the generation of flammable gases during decomposition of the host polymer .

- These properties suggest its potential spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

生化分析

Biochemical Properties

2,3-Dibromopropyl isothiocyanate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can also interact with proteins involved in antioxidant responses, tumorigenesis, apoptosis, cell cycle regulation, and metastasis . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

2,3-Dibromopropyl isothiocyanate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress, leading to apoptosis in neuronal cells . Additionally, it can affect the expression of genes related to inflammation and oxidative stress, further impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 2,3-Dibromopropyl isothiocyanate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit cytochrome P450 enzymes, leading to altered metabolism of various substances . It also induces oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to apoptosis . These molecular interactions are critical for understanding the compound’s effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dibromopropyl isothiocyanate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can accumulate in tissues over time, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in significant cellular damage and altered gene expression .

Dosage Effects in Animal Models

The effects of 2,3-Dibromopropyl isothiocyanate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of the compound can induce cognitive impairment and depression-like behaviors in rodents . These findings highlight the importance of understanding the dosage-dependent effects of the compound.

Metabolic Pathways

2,3-Dibromopropyl isothiocyanate is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 2,3-Dibromopropyl isothiocyanate within cells and tissues are critical for understanding its effects. The compound can be transported across cell membranes and distributed to various cellular compartments. It has been shown to accumulate in tissues such as the brain, liver, and lungs . This distribution pattern is important for understanding the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2,3-Dibromopropyl isothiocyanate can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it has been observed to localize in the mitochondria, where it can induce oxidative stress and apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

属性

IUPAC Name |

1,2-dibromo-3-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2NS/c5-1-4(6)2-7-3-8/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQQAAKQKFCSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51784-10-2 | |

| Record name | 2,3-Dibromopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051784102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51784-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using 2,3-Dibromopropyl isothiocyanate?

A1: 2,3-Dibromopropyl isothiocyanate serves as a useful precursor in synthesizing various heterocyclic compounds. Research indicates its application in forming substituted thiazolidine-2-thiones and tetrahydro-1,3-thiazine-2-thiones. [, ] For instance, reacting 2,3-Dibromopropyl isothiocyanate with 2-amino-3-ethoxycarbonylthiophenes leads to the formation of specific substituted thiazolidine-2-thiones. [] Similarly, it plays a role in synthesizing 5-halo-3,4,5,6-tetrahydro-1,3-thiazine-2-thiones and 5-halomethylthiazolidine-2-thiones. [] These findings highlight the versatility of 2,3-Dibromopropyl isothiocyanate in constructing diverse heterocyclic systems.

Q2: How does the reaction of 2,3-Dibromopropyl isothiocyanate with amines proceed? Is there a preferred regioselectivity?

A2: The addition reaction of amines to 2,3-Dibromopropyl isothiocyanate exhibits regioselectivity. While the provided abstracts don't delve into the specific mechanistic details, one study focuses on understanding the orientation during this addition reaction. [] This suggests that the reaction might yield different isomeric products, and the research likely explores factors influencing the preferential formation of one isomer over others. Further investigation into the full text of these articles would provide a more detailed understanding of the reaction mechanism and the factors governing its regioselectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。